molecular formula C13H11NO2 B2671629 3-(3-Methylpyridin-2-yl)benzoic acid CAS No. 2090801-02-6

3-(3-Methylpyridin-2-yl)benzoic acid

Cat. No.: B2671629
CAS No.: 2090801-02-6
M. Wt: 213.236
InChI Key: CNLMOMQMEDBMEO-UHFFFAOYSA-N
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Description

“3-(3-Methylpyridin-2-yl)benzoic acid” is an organic compound . It is a derivative of benzoic acid, where a 3-methylpyridin-2-yl group is attached to the benzene ring of the benzoic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H11NO2 . It consists of a carboxyl group (-COOH) attached to a benzene ring, which is further connected to a 3-methylpyridin-2-yl group .

Scientific Research Applications

Coordination Polymers and Porosity

Research involving 3-(3-Methylpyridin-2-yl)benzoic acid has led to the development of coordination polymers with metals such as Zn(II), Cd(II), and Cu(II), demonstrating unique packing, interpenetration, and porosity characteristics. These studies highlight the substance's utility in tuning the structural properties of two-dimensional networks, leading to materials with different packing modes and porosities. The presence of the this compound ligand has been shown to significantly influence the complexity and porosity of the resulting coordination networks, which are important for applications such as gas adsorption and catalysis. For example, the creation of a porous framework with 1D channels demonstrated in a Cu(II) coordination polymer shows potential for CO2 adsorption and catalytic applications in cycloaddition reactions X. Tian, et al., 2020.

Flexible Porous Coordination Polymers

Additionally, the formation of isostructural flexible porous coordination polymers with Mn(II) and Co(II) highlights the versatility of this compound in constructing materials with unique adsorption properties. These polymers exhibit significant differences in their adsorption properties for propylene/propane mixtures, showcasing their potential in gas separation technologies. The ability to achieve contrasting single-component and mixture adsorption properties underscores the importance of the ligand's structural role in developing materials for specific industrial applications X. Tian, et al., 2020.

Metal Complexes and Antimicrobial Activity

Research has also focused on the synthesis and characterization of metal complexes with Schiff bases derived from this compound, exploring their biological activities. For instance, studies on Pd(II) complexes have shown promising antimicrobial activity, suggesting the potential use of these complexes in medical and pharmaceutical applications. These findings highlight the compound's applicability in developing new antimicrobial agents and its contribution to the field of medicinal chemistry P. Kavitha, K. Reddy, 2016.

Fluorescent Chemosensors and Cancer Cell Discrimination

Furthermore, derivatives of this compound have been employed in the design of fluorescent chemosensors capable of pH detection. These chemosensors have been effectively used to discriminate between normal cells and cancer cells, offering a novel approach for cancer diagnosis and monitoring. The ability to visually identify different pH environments using these compounds paves the way for their application in biological research and clinical diagnostics Tanumoy Dhawa, et al., 2020.

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-3-7-14-12(9)10-5-2-6-11(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMOMQMEDBMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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